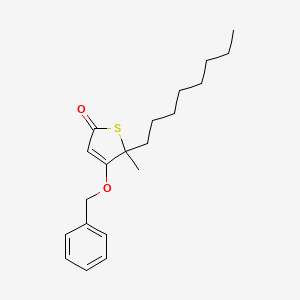

4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one

Description

4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one is a thiophenone derivative characterized by a five-membered lactone ring containing one sulfur and one ketone oxygen. Key structural features include:

- Methyl and octyl groups at position 5: The branched octyl chain enhances lipophilicity, likely improving membrane permeability, while the methyl group adds steric bulk.

Thiophenones are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., organic electronics).

Properties

CAS No. |

646517-75-1 |

|---|---|

Molecular Formula |

C20H28O2S |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

5-methyl-5-octyl-4-phenylmethoxythiophen-2-one |

InChI |

InChI=1S/C20H28O2S/c1-3-4-5-6-7-11-14-20(2)18(15-19(21)23-20)22-16-17-12-9-8-10-13-17/h8-10,12-13,15H,3-7,11,14,16H2,1-2H3 |

InChI Key |

RPMAYEUMVKMUOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1(C(=CC(=O)S1)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the benzyloxy, methyl, and octyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into thiols or other reduced forms.

Substitution: This reaction involves the replacement of one functional group with another, which can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiophene ring.

Scientific Research Applications

4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.

Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

Industry: It can be used in the development of materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one, the following compounds are analyzed for structural and functional similarities:

Thiophenone vs. Oxazolone Derivatives

Key Insight: The sulfur atom in thiophenones may confer redox activity or metal-binding capabilities absent in oxazolones, expanding utility in catalysis or chelation-based therapies .

Benzyloxy-Substituted Analogs

- (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one : Dual benzyloxy groups at positions 3′ and 4′ increase steric hindrance but enhance aromatic interactions. Furanone core is less polar than thiophenone, reducing solubility in aqueous media. Demonstrated antioxidant activity in prior studies, suggesting benzyloxy groups contribute to free-radical scavenging.

2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole derivatives :

- Benzothiazole core offers rigidity and fluorescence properties.

- Hydroxyl group at position 5 enables hydrogen bonding, contrasting with the methyl/octyl groups in the target compound.

Alkyl Chain Effects

- Octyl (N-(5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate : An octyl chain in this compound increases logP (lipophilicity) by ~3 units compared to non-alkylated analogs. Demonstrated improved cellular uptake in in vitro models, highlighting the role of long alkyl chains in drug delivery.

Key Insight : The octyl group in the target compound likely enhances its partition coefficient (logP), favoring passive diffusion across biological membranes .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.